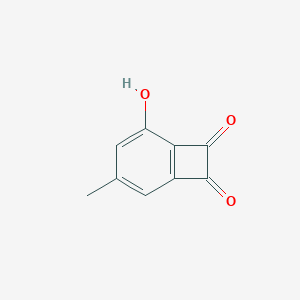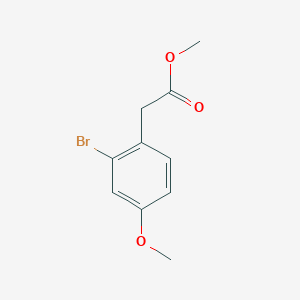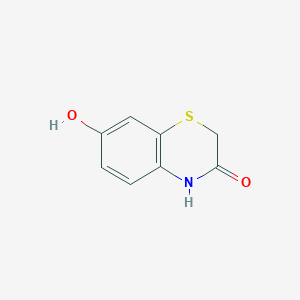
7-hydroxy-2H-1,4-benzothiazin-3(4H)-one
Overview
Description
7-Hydroxy-2H-1,4-benzothiazin-3(4H)-one is a compound with the molecular formula C8H7NO2S . It has an average mass of 181.212 Da and a monoisotopic mass of 181.019745 Da . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
A series of 2H-1,4-benzothiazin-3(4H)-ones, including this compound, were synthesized and evaluated as potential in vitro inhibitors of human MAO-A and MAO-B . The benzothiazinones bear structural similarity to a series of 3,4-dihydro-2(1H)-quinolinones that have been shown to be highly potent MAO-B inhibitors .Molecular Structure Analysis
The IUPAC name for this compound is 7-hydroxy-4H-1,4-benzothiazin-3-one . The InChI string is InChI=1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) and the canonical SMILES string is C1C(=O)NC2=C(S1)C=C(C=C2)O .Chemical Reactions Analysis
The benzothiazinones, including this compound, inhibit both MAO isoforms but are more potent MAO-B inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 181.01974964 g/mol and the monoisotopic mass is 181.01974964 g/mol . The topological polar surface area is 74.6 Ų .Scientific Research Applications
Acetylation and Acetoxylation Reactions : The compound undergoes interesting chemical transformations. For instance, its treatment with acetyl chloride yields acetoxy-derivatives, which have potential applications in organic synthesis and the development of new chemical compounds (Coutts & Pound, 1971).
Anticonvulsant Activity : Certain derivatives, specifically 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, have been synthesized and demonstrated anticonvulsant activity, indicating their potential as therapeutic compounds (Zhang et al., 2010).
Synthesis of Aza and Thio Analogues : The compound has been used to synthesize aza and thio analogues of natural products, showing its utility in creating bioactive molecules (Kluge & Sicker, 1996).
Allelochemicals and Agronomic Utility : Its derivatives exhibit various biological properties like phytotoxicity, antimicrobial, and insecticidal effects, making them of interest in agricultural applications (Macias et al., 2006).
Antimicrobial Agents : Some derivatives have shown promising results as antimicrobial agents, suggesting their potential in developing new antibiotics (Armenise et al., 2012).
Chemical Synthesis and Biological Assays : The compound and its derivatives have been utilized in various synthetic methods, with preliminary biological assays indicating their potential in pharmaceutical applications (Stepanova et al., 2020).
Electrosynthesis : It has been used in electrosynthesis studies, showcasing its utility in electrochemical applications (Sicker et al., 1995).
Biologically Active Derivatives : The synthesis of biologically active derivatives indicates its potential in drug discovery and development (Zia-ur-Rehman et al., 2006).
Conformational and Chiroptical Studies : Its optically active derivatives have been studied for their chiroptical properties and conformations, contributing to the understanding of their chemical behavior (Ota et al., 1992).
Microwave-Assisted Synthesis : The compound has been synthesized using microwave-assisted methods, indicating advancements in synthetic chemistry techniques (Ahmad et al., 2011).
Mechanism of Action
Future Directions
The benzothiazinones exhibit promising MAO inhibition activities and may be developed into clinically useful agents for the treatment of Parkinson’s disease . Based on an interest in d-amino acid oxidase (DAAO) as a target for the treatment for schizophrenia, the 2H-1,4-benzothiazin-3(4H)-ones were also evaluated as in vitro inhibitors of this enzyme . Among the study compounds, only 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one was an active DAAO inhibitor .
properties
IUPAC Name |
7-hydroxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRKJMSYGXBCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356152 | |
| Record name | 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91375-75-6 | |
| Record name | 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)
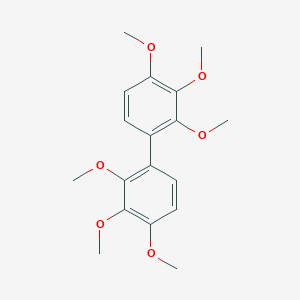

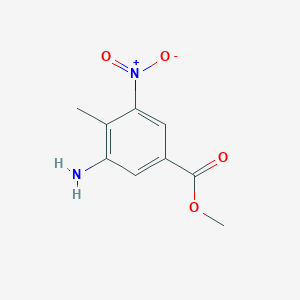

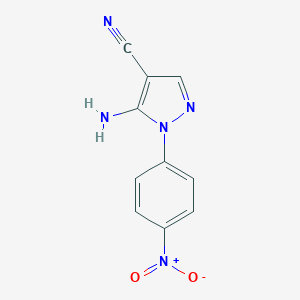


![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)

